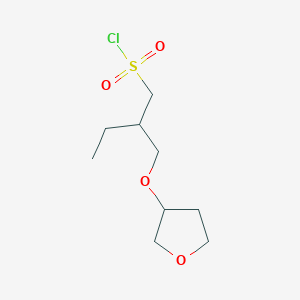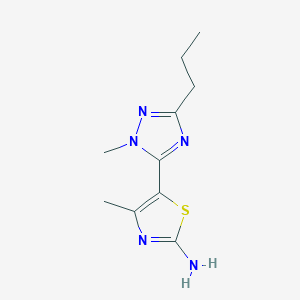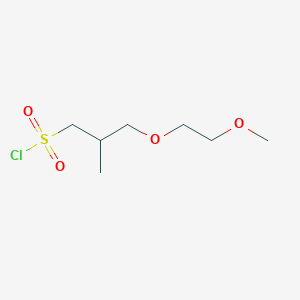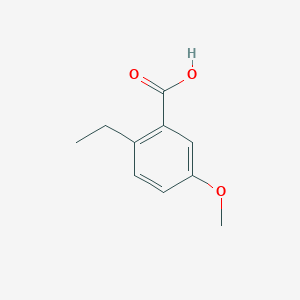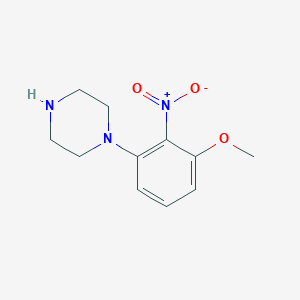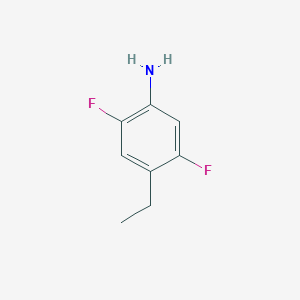
4-Ethyl-2,5-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2,5-difluoroaniline is an organic compound with the molecular formula C8H9F2N. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with ethyl and fluorine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,5-difluoroaniline can be achieved through several methods. One common approach involves the diazotization of this compound followed by a substitution reaction. The Balz-Schiemann reaction is often employed, where the diazonium salt is formed and subsequently decomposed to introduce the fluorine atoms .
Industrial Production Methods: In industrial settings, continuous-flow reactors are utilized to enhance the efficiency and safety of the synthesis process. This method allows for better control over reaction conditions, reducing the risk of side reactions and improving yield .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-2,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-2,5-difluoroaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs due to its unique chemical properties.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Dyestuff: The compound is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2,5-difluoroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
2,5-Difluoroaniline: Similar in structure but lacks the ethyl group.
4-Ethyl-2,6-difluoroaniline: Similar but with fluorine atoms at different positions.
Uniqueness: 4-Ethyl-2,5-difluoroaniline is unique due to the specific positioning of the ethyl and fluorine groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C8H9F2N |
|---|---|
Peso molecular |
157.16 g/mol |
Nombre IUPAC |
4-ethyl-2,5-difluoroaniline |
InChI |
InChI=1S/C8H9F2N/c1-2-5-3-7(10)8(11)4-6(5)9/h3-4H,2,11H2,1H3 |
Clave InChI |
KCSPQZBOWVDUBE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1F)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid](/img/structure/B13625227.png)
![3-Ethyl-1-azaspiro[3.3]heptane](/img/structure/B13625228.png)
![6-Aminobicyclo[3.2.0]heptane-6-carboxylicacidhydrochloride](/img/structure/B13625238.png)
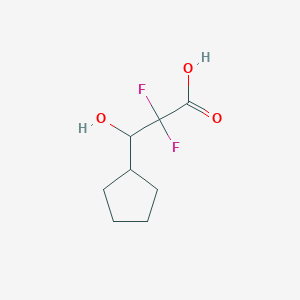
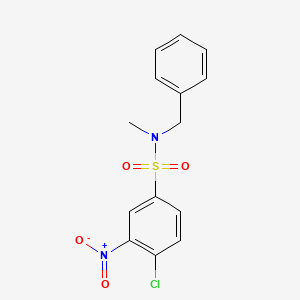
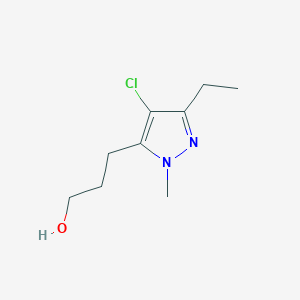
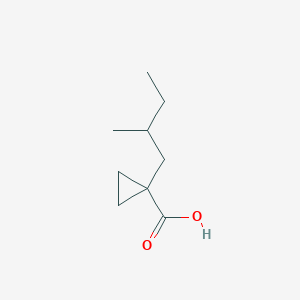
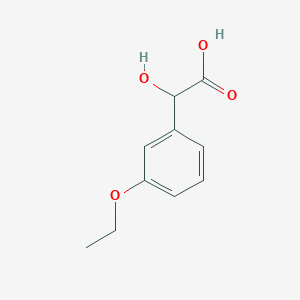
![2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid](/img/structure/B13625285.png)
